5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with a piperidine derivative.
Attachment of the Morpholine Moiety: The morpholine moiety is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure allows for the exploration of its properties in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine is primarily based on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C15H22ClN5O2 |
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Molecular Weight |
339.82 g/mol |
IUPAC Name |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22ClN5O2/c1-19(14-17-10-12(16)11-18-14)13-2-4-20(5-3-13)15(22)21-6-8-23-9-7-21/h10-11,13H,2-9H2,1H3 |
InChI Key |
RDQRFLVZZRLHGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)N2CCOCC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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